molecular formula C17H18N2O5 B3821377 Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)- CAS No. 88307-74-8

Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)-

Cat. No.: B3821377
CAS No.: 88307-74-8
M. Wt: 330.33 g/mol
InChI Key: AOYBGADSRWIDOE-UHFFFAOYSA-N
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Description

Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)- is a complex organic compound that belongs to the class of nitrophenols. This compound is characterized by the presence of a nitro group (-NO2) attached to the phenol ring and a tetrahydroisoquinoline moiety with dimethoxy substitutions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)- typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenol to introduce the nitro group, followed by the formation of the isoquinoline ring system through cyclization reactions. The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.

    Cyclization: The isoquinoline moiety can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Methylating agents: Dimethyl sulfate, methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while methylation introduces methoxy groups.

Scientific Research Applications

Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The isoquinoline moiety may bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-nitro-: Lacks the isoquinoline moiety and dimethoxy groups.

    Phenol, 2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)-]: Similar structure but with different substitution patterns.

Uniqueness

Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)- is unique due to the combination of the nitro group, isoquinoline moiety, and dimethoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-7-10-5-6-18-17(12(10)9-16(15)24-2)13-8-11(19(21)22)3-4-14(13)20/h3-4,7-9,17-18,20H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYBGADSRWIDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389084
Record name Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88307-74-8
Record name Phenol, 4-nitro-2-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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